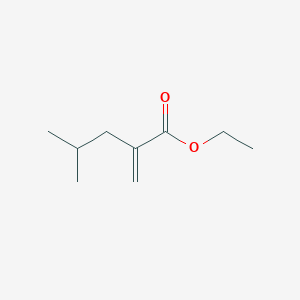
Ethyl 4-methyl-2-methylenepentanoate
Cat. No. B8780243
M. Wt: 156.22 g/mol
InChI Key: COGBRDLVXMNJRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08865848B2
Procedure details


Saponification of 6.32 g (40.4 mmol) ethyl 2-isobutylacrylate was carried out 50 ml of 20% aqueous KOH at reflux. The obtained mixture was acidified by aqueous HCl to pH=5-6, and the product was extracted by 2×100 ml of dichloromethane. The organic extract was evaporated to dryness to give 5.13 g (99%) 2-isobutylacrylic acid which was further used without an additional purification.



Yield
99%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:5](=[CH2:11])[C:6]([O:8]CC)=[O:7])[CH:2]([CH3:4])[CH3:3].Cl>[OH-].[K+]>[CH2:1]([C:5](=[CH2:11])[C:6]([OH:8])=[O:7])[CH:2]([CH3:4])[CH3:3] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.32 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)C(C(=O)OCC)=C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[K+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the product was extracted by 2×100 ml of dichloromethane
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organic extract
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was evaporated to dryness
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(C)C)C(C(=O)O)=C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.13 g | |
| YIELD: PERCENTYIELD | 99% | |
| YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
